![molecular formula C23H23F2N5OS B2754167 5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-19-2](/img/structure/B2754167.png)
5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains several functional groups including a phenyl group, a piperazine ring, a thiazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a type of azole ring. Azole rings are five-membered rings that contain nitrogen atoms and are common in many pharmaceutical compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the polar triazole ring might increase the compound’s solubility in water .Scientific Research Applications
Alzheimer’s Disease Research
Compounds with piperazine as part of their structure have been studied as acetylcholinesterase inhibitors, which are relevant in Alzheimer’s disease research . The inhibition of acetylcholinesterase helps increase the levels of acetylcholine in the brain, potentially improving cognitive function in Alzheimer’s patients. This compound could be synthesized and tested for such inhibitory activity.
Antimicrobial Activity
The triazole ring is known for its antimicrobial properties. Research could explore the efficacy of this compound against various bacterial strains, particularly those resistant to current antibiotics. This could contribute to the development of new antibacterial agents in the fight against drug-resistant bacteria .
Cancer Research
Triazole derivatives have been identified as potential agents in cancer prevention due to their ability to modulate oxidative stress and cell proliferation . This compound could be examined for its antioxidant properties and its potential to inhibit or slow down the growth of cancer cells.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-8-9-17(24)18(25)14-15)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZRBRRPTLQCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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